molecular formula C8H7BF4O3 B14029355 (2-Fluoro-3-(hydroxymethyl)-4-(trifluoromethyl)phenyl)boronic acid

(2-Fluoro-3-(hydroxymethyl)-4-(trifluoromethyl)phenyl)boronic acid

Katalognummer: B14029355
Molekulargewicht: 237.95 g/mol
InChI-Schlüssel: OVINELYRPNRSMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Fluoro-3-(hydroxymethyl)-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of fluorine, hydroxymethyl, and trifluoromethyl groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the borylation of an aryl halide precursor using a palladium-catalyzed cross-coupling reaction with a boronic acid or boronate ester . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoro-3-(hydroxymethyl)-4-(trifluoromethyl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while nucleophilic substitution can introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2-Fluoro-3-(hydroxymethyl)-4-(trifluoromethyl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high precision.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates, making it a valuable component in the development of new therapeutics.

Industry

In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and agrochemicals. Its unique chemical properties contribute to the development of products with improved performance and durability.

Wirkmechanismus

The mechanism of action of (2-Fluoro-3-(hydroxymethyl)-4-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition applications. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic acid: Lacks the fluorine, hydroxymethyl, and trifluoromethyl groups, resulting in different reactivity and applications.

    (4-Trifluoromethylphenyl)boronic acid:

    (2-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: Similar but lacks the hydroxymethyl group, leading to differences in reactivity and applications.

Uniqueness

(2-Fluoro-3-(hydroxymethyl)-4-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both fluorine and trifluoromethyl groups enhances its stability and bioavailability, while the hydroxymethyl group provides additional functionalization options.

Eigenschaften

Molekularformel

C8H7BF4O3

Molekulargewicht

237.95 g/mol

IUPAC-Name

[2-fluoro-3-(hydroxymethyl)-4-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C8H7BF4O3/c10-7-4(3-14)5(8(11,12)13)1-2-6(7)9(15)16/h1-2,14-16H,3H2

InChI-Schlüssel

OVINELYRPNRSMX-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C(=C(C=C1)C(F)(F)F)CO)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.